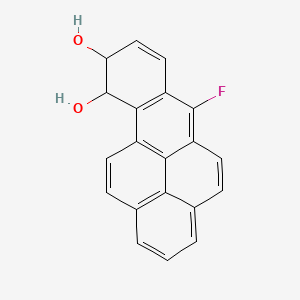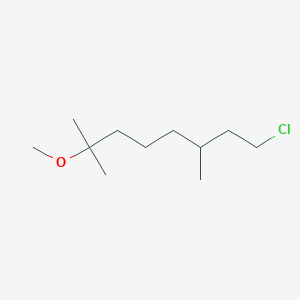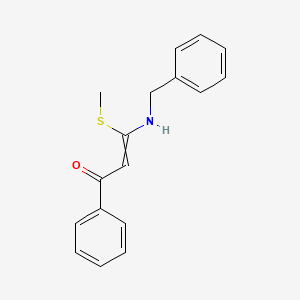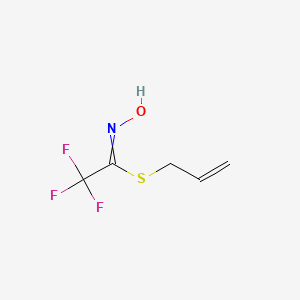
Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound with a unique structure that combines a prop-2-en-1-yl group with a trifluoromethyl group and a hydroxyethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of prop-2-en-1-ylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2,2,2-trifluoroacetate
- Prop-2-en-1-yl 2,2,2-trifluoroacetamide
- Prop-2-en-1-yl 2,2,2-trifluoroethanol
Uniqueness
Prop-2-en-1-yl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to the presence of the hydroxyethanimidothioate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
82986-03-6 |
|---|---|
Molecular Formula |
C5H6F3NOS |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
prop-2-enyl 2,2,2-trifluoro-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C5H6F3NOS/c1-2-3-11-4(9-10)5(6,7)8/h2,10H,1,3H2 |
InChI Key |
QTIPQKSIBIDGAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


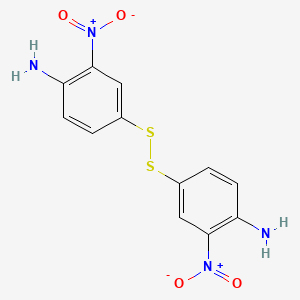
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
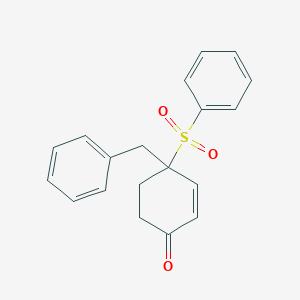
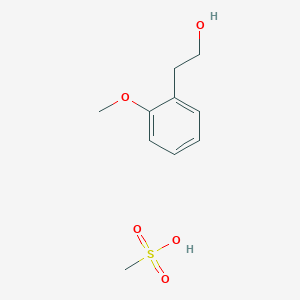
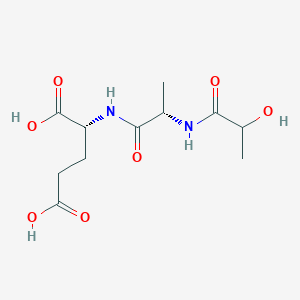


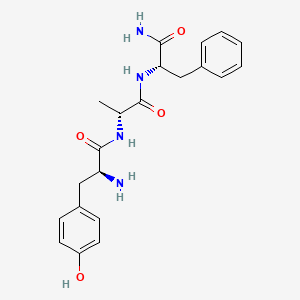
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
